An In-Depth Technical Guide on the Chemical Properties of 3-(N-Benzylaminocarbonyl)phenylboronic acid
An In-Depth Technical Guide on the Chemical Properties of 3-(N-Benzylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a phenylboronic acid moiety linked to a benzylamide group, presents a unique combination of functionalities that allow for diverse chemical interactions and potential biological activities. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, a property that is central to their use as sensors for saccharides and as inhibitors of various enzymes. The presence of the N-benzylaminocarbonyl group can further influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
This technical guide provides a comprehensive overview of the core chemical properties of 3-(N-Benzylaminocarbonyl)phenylboronic acid, including its synthesis, reactivity, and potential applications. Detailed experimental protocols and characterization data are presented to support researchers in their exploration of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(N-Benzylaminocarbonyl)phenylboronic acid is provided in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄BNO₃ | [1][2] |
| Molecular Weight | 255.08 g/mol | [1][2] |
| CAS Number | 625470-96-4 | [1][2] |
| Appearance | White to off-white powder | Inferred from general properties of phenylboronic acids. |
| Melting Point | 224-230 °C | [3] |
| Solubility | Soluble in most polar organic solvents such as methanol, ethanol, and DMSO. Poorly soluble in nonpolar solvents like hexanes. | General solubility of phenylboronic acids. |
| Purity | ≥98% | [2] |
| Synonyms | N-Benzyl-3-(dihydroxyboranyl)benzamide, 3-(Benzylcarbamoyl)phenylboronic acid, N-Benzyl-3-boronobenzamide | [4] |
Synthesis and Purification
The synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid can be achieved through a multi-step process, typically involving the formation of the amide bond followed by the introduction of the boronic acid functionality, or vice-versa. A common strategy involves the amidation of 3-carboxyphenylboronic acid with benzylamine.
Experimental Protocol: Synthesis via Amidation of 3-Carboxyphenylboronic Acid
This protocol describes a common method for amide bond formation, which can be adapted for the synthesis of the title compound.
Materials:
-
3-Carboxyphenylboronic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) or EDC·HCl (1.2 equivalents) in anhydrous DCM or DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-(N-Benzylaminocarbonyl)phenylboronic acid.[5]
Purification Workflow
Analytical Characterization
The identity and purity of 3-(N-Benzylaminocarbonyl)phenylboronic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylboronic acid and benzyl groups, a triplet for the NH proton, and a doublet for the benzylic CH₂ protons. The chemical shifts and coupling constants would be characteristic of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon atom attached to the boron. |
| ¹¹B NMR | A characteristic signal for the boronic acid group, typically in the range of 19-30 ppm, indicating a trigonal planar sp² hybridized boron atom.[6] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (255.08 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), B-O stretches (around 1350 cm⁻¹), and aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |
Reactivity and Potential Applications
The reactivity of 3-(N-Benzylaminocarbonyl)phenylboronic acid is primarily dictated by the boronic acid and amide functionalities.
Reactions of the Boronic Acid Group
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Esterification: Boronic acids readily and reversibly react with diols to form cyclic boronate esters. This property is the basis for their use in sensors for carbohydrates and other diol-containing molecules.
-
Suzuki-Miyaura Cross-Coupling: The phenylboronic acid moiety can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[7] This is a powerful tool for the synthesis of complex organic molecules.[7]
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Dehydration: Like other boronic acids, 3-(N-Benzylaminocarbonyl)phenylboronic acid can undergo dehydration, particularly upon heating, to form a trimeric anhydride known as a boroxine.[7]
Potential Applications in Drug Development
The structural features of 3-(N-Benzylaminocarbonyl)phenylboronic acid make it an interesting candidate for various applications in drug discovery and development.
-
Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[2] The N-benzylaminocarbonyl group can provide additional interactions within the enzyme's active site, potentially increasing potency and selectivity. Boronic acid derivatives are also well-established as proteasome inhibitors, with bortezomib being a clinically approved drug for multiple myeloma.[8] The proteasome's active site contains a threonine residue that can be targeted by boronic acids.
-
Cancer Cell Signaling: Phenylboronic acid and its derivatives have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton.[1] While the direct effect of 3-(N-Benzylaminocarbonyl)phenylboronic acid on these pathways has not been reported, it represents a promising area of investigation.
Hypothesized Signaling Pathway Inhibition
Based on the known activities of phenylboronic acids, it is plausible that 3-(N-Benzylaminocarbonyl)phenylboronic acid could interfere with signaling pathways that are crucial for cancer cell proliferation and survival. For instance, inhibition of the proteasome can lead to the accumulation of IκB, an inhibitor of the NF-κB transcription factor, thereby blocking NF-κB signaling. This pathway is often constitutively active in cancer cells and promotes the expression of pro-survival and pro-inflammatory genes.
Conclusion
3-(N-Benzylaminocarbonyl)phenylboronic acid is a molecule with significant potential for applications in medicinal chemistry and chemical biology. Its synthesis is achievable through standard organic chemistry techniques, and its unique combination of a boronic acid and a benzylamide moiety offers opportunities for the development of targeted enzyme inhibitors and modulators of cellular signaling pathways. Further research is warranted to fully elucidate its biological activities and to explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties to aid researchers in this endeavor.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(Benzylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 4. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 3-Amino-5-(benzylcarbamoyl)phenylboronic acid () for sale [vulcanchem.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
